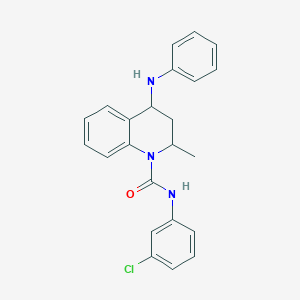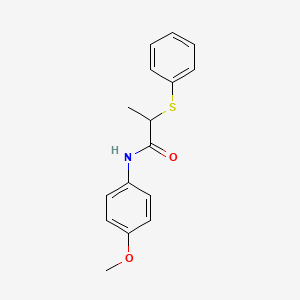
4-anilino-N-(3-chlorophenyl)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-anilino-N-(3-chlorophenyl)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide, commonly known as ACQ, is a chemical compound that has gained significant attention in scientific research. ACQ is a quinoline derivative that has been synthesized by various methods and has shown promising results in various biological and physiological applications.
Mécanisme D'action
The mechanism of action of ACQ is not completely understood. However, it has been suggested that ACQ inhibits the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase and lipoxygenase. ACQ has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anti-tumor properties.
Biochemical and Physiological Effects
ACQ has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. ACQ has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, ACQ has been shown to inhibit the replication of various viruses, including HIV, HCV, and influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
ACQ has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. ACQ is also stable under various conditions, which makes it suitable for long-term storage. However, ACQ has some limitations. It is not very water-soluble, which makes it difficult to use in aqueous solutions. Moreover, ACQ has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the research on ACQ. One direction is to study the potential use of ACQ in the treatment of bacterial and fungal infections. Another direction is to study the potential use of ACQ in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Moreover, further studies are needed to understand the mechanism of action of ACQ and its potential side effects in vivo.
Conclusion
In conclusion, ACQ is a quinoline derivative that has gained significant attention in scientific research. ACQ has shown promising results in various biological and physiological applications, including anti-inflammatory, anti-tumor, and anti-viral properties. ACQ has several advantages for lab experiments, but also has some limitations. Further studies are needed to understand the potential therapeutic applications of ACQ and its mechanism of action.
Méthodes De Synthèse
ACQ can be synthesized by various methods, including the reaction of 3-chloroaniline with 2-methylquinoline-4-carboxylic acid and subsequent reduction with sodium borohydride. Another method involves the reaction of 3-chloroaniline with 2-methyl-4-quinolonecarboxylic acid ethyl ester, followed by reduction with lithium aluminum hydride. The yield of ACQ using these methods ranges from 50-80%.
Applications De Recherche Scientifique
ACQ has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. ACQ has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Moreover, ACQ has been studied for its potential use in the treatment of bacterial and fungal infections.
Propriétés
IUPAC Name |
4-anilino-N-(3-chlorophenyl)-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O/c1-16-14-21(25-18-9-3-2-4-10-18)20-12-5-6-13-22(20)27(16)23(28)26-19-11-7-8-17(24)15-19/h2-13,15-16,21,25H,14H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUKYKPMBYZSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-anilino-N-(3-chlorophenyl)-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(2-oxo-1-piperidinyl)ethyl]acetamide](/img/structure/B5152622.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-N'-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5152631.png)
![1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B5152639.png)
![2-(4-chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5152646.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5152654.png)

![4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol](/img/structure/B5152671.png)

![isobutyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5152687.png)
![5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5152696.png)
![methyl 3-[2-(mesitylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5152706.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5152711.png)
![3-{1-[(3-fluorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5152715.png)
![2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B5152723.png)